1,10-bis-(2',6'-dimethyltyrosine-tetrahydroisoquinoline)decane, commonly referred to as 1,10-bis-(Dmt-Tic-amino)decane, is a synthetic compound derived from modifications of endogenous opioid peptides. It is designed to enhance the stability and bioactivity of opioid receptor ligands. The compound features a backbone of decane with two 2',6'-dimethyltyrosine (Dmt) residues linked through a tetrahydroisoquinoline (Tic) moiety.
The compound has been primarily explored in the context of medicinal chemistry and drug development, particularly for its potential applications in pain management and opioid receptor modulation. Research indicates that modifications to opioid peptides can lead to compounds with improved pharmacological profiles, including reduced side effects and enhanced receptor selectivity .
1,10-bis-(Dmt-Tic-amino)decane is classified as a dimeric peptide derivative. It belongs to the category of opioid receptor ligands, specifically targeting the μ-opioid receptors. The compound is notable for its structural complexity and potential therapeutic applications in treating pain and addiction-related disorders.
The synthesis of 1,10-bis-(Dmt-Tic-amino)decane typically involves solid-phase peptide synthesis techniques. This method allows for the sequential addition of amino acids to build the desired peptide structure while minimizing side reactions.
Technical Details:
The molecular structure of 1,10-bis-(Dmt-Tic-amino)decane consists of:
1,10-bis-(Dmt-Tic-amino)decane can undergo various chemical reactions typical for peptides:
Technical Details:
The mechanism by which 1,10-bis-(Dmt-Tic-amino)decane exerts its effects primarily involves binding to μ-opioid receptors in the central nervous system. Upon binding, it mimics the action of endogenous opioids like endorphins.
Relevant Data:
1,10-bis-(Dmt-Tic-amino)decane has several potential scientific applications:
The development of 1,10-bis-(Dmt-Tic-amino)decane stems from advanced research in bivalent opioid ligands. This strategy aims to synthesize molecules capable of simultaneously binding to two adjacent receptor sites or receptor dimers, thereby enhancing selectivity and functional activity. Bivalent ligands typically comprise two pharmacophores (receptor-binding units) connected by a spacer molecule. The core hypothesis posits that optimal spacer length—determined by the number of atoms in the linker—enables simultaneous engagement with both target sites, which can modulate receptor signaling more effectively than monovalent ligands.
For opioid receptors, bivalent ligands offer a pathway to achieve subtype selectivity (e.g., delta versus mu receptors) or biased agonism. The design of 1,10-bis-(Dmt-Tic-amino)decane specifically exploits the known affinity of the "Dmt-Tic" motif (where "Dmt" represents 2',6'-dimethyltyrosine and "Tic" represents 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid) for delta opioid receptors. By tethering two identical Dmt-Tic pharmacophores via a 10-carbon aliphatic chain (decane), the compound is structurally optimized to bridge neighboring delta receptor subunits or dimeric complexes [1].
Table 1: Key Design Elements of Bivalent Opioid Ligands
Design Element | Role in 1,10-bis-(Dmt-Tic-amino)decane | Scientific Objective |
---|---|---|
Dmt-Tic Pharmacophore | High-affinity delta opioid receptor binding domain | Target delta receptor subtypes with antagonist activity |
Decane Linker (10-carbon chain) | Spacer separating two Dmt-Tic units | Enable simultaneous binding to two receptor sites |
Bis-amino Functionalization | Covalent linkage of pharmacophores to linker termini | Maintain pharmacophore orientation and stability |
CAS No.: 11033-22-0
CAS No.: 82469-79-2
CAS No.: 32986-79-1
CAS No.: 67259-17-0
CAS No.: 91698-30-5